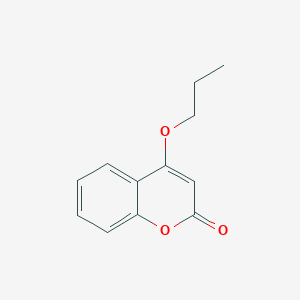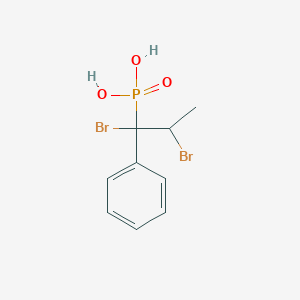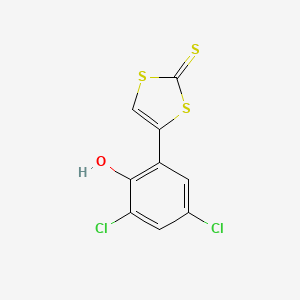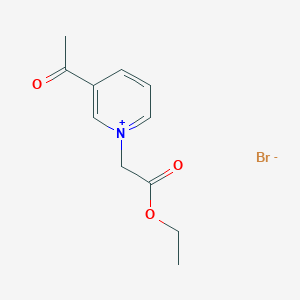
Morpholine, 4-(1-phenyl-2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-(1-phenyl-2-propenyl)- is an organic compound that belongs to the class of morpholine derivatives This compound features a morpholine ring substituted with a 1-phenyl-2-propenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1-phenyl-2-propenyl)- typically involves the reaction of morpholine with a suitable phenylpropenyl halide under basic conditions. One common method is the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the electrophilic carbon of the phenylpropenyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process generally includes steps such as purification through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
Morpholine, 4-(1-phenyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
Morpholine, 4-(1-phenyl-2-propenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Morpholine, 4-(1-phenyl-2-propenyl)- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The compound may interfere with cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Morpholine, 4-(2-methyl-1-propenyl)-: Similar structure but with a methyl group instead of a phenyl group.
Morpholine, 4-(1-oxo-2-propenyl)-: Contains an oxo group instead of a phenyl group.
Uniqueness
Morpholine, 4-(1-phenyl-2-propenyl)- is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties
特性
| 92040-02-3 | |
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC名 |
4-(1-phenylprop-2-enyl)morpholine |
InChI |
InChI=1S/C13H17NO/c1-2-13(12-6-4-3-5-7-12)14-8-10-15-11-9-14/h2-7,13H,1,8-11H2 |
InChIキー |
KYCOHOVPRZPLEG-UHFFFAOYSA-N |
正規SMILES |
C=CC(C1=CC=CC=C1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane](/img/structure/B14353739.png)
![{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane](/img/structure/B14353750.png)

